N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the quinazolinone-acetamide class, characterized by a 4-oxo-3,4-dihydroquinazolinyl core linked to a sulfanylacetamide moiety. The 3,4-dichlorophenyl and 4-methylphenyl substituents contribute to its structural uniqueness, likely influencing its physicochemical properties and biological activity.
Properties
Molecular Formula |
C23H17Cl2N3O2S |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H17Cl2N3O2S/c1-14-6-9-16(10-7-14)28-22(30)17-4-2-3-5-20(17)27-23(28)31-13-21(29)26-15-8-11-18(24)19(25)12-15/h2-12H,13H2,1H3,(H,26,29) |
InChI Key |
NHAYIQDAFWRTQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfanylacetamide Moiety: This is done by reacting the quinazolinone intermediate with a thiol and an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against non-small cell lung cancer and central nervous system cancer cells, with log GI(50) values indicating potent activity against these cell types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on specific enzymes such as cyclooxygenase-2 (COX-2). This inhibition can lead to reduced inflammation and pain by decreasing the production of prostanoids from arachidonic acid pathways .
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited a dose-dependent reduction in cell viability. The most significant effects were observed in lung cancer cells (HOP-92), where the compound achieved an IC50 value indicative of strong cytotoxicity.
Case Study 2: Antimicrobial Efficacy
In a series of tests against common bacterial strains, the compound showed effective inhibition rates comparable to standard antibiotics. It was particularly effective against Staphylococcus aureus and Escherichia coli, which are known to cause severe infections in clinical settings.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the quinazoline moiety and variations in substituents on the aromatic rings have been shown to significantly impact biological activity. Research suggests that specific structural modifications can enhance potency and selectivity towards targeted enzymes and cancer cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Core Modifications
- Quinazolinone Derivatives: AJ5d: Replaces the 3,4-dichlorophenyl group with 2-(2-chlorophenyl)-4-oxothiazolidin-3-yl and introduces a 4-fluorophenyl group on the quinazolinone ring. This modification reduces molecular weight (MW: ~450 vs. target compound’s 450.0) but retains antimicrobial activity . VUF10474 (NBI-74330): Features a pyrido[2,3-d]pyrimidin-2-yl core instead of quinazolinone, with a 4-ethoxyphenyl group. This substitution may enhance binding to CXCR3 receptors, suggesting divergent therapeutic applications .
Substituent Variations
- Aryl Groups on Acetamide: N-(3-chloro-4-methylphenyl) analog: Replaces 3,4-dichlorophenyl with 3-chloro-4-methylphenyl, maintaining similar MW (450.0) but altering hydrophobicity .
- Quinazolinone Ring Substituents: 4-Fluorophenyl (AJ5a–j): Enhances antimicrobial activity (MIC: 6.25–25 µg/mL against S. aureus and E. coli) compared to 4-methylphenyl derivatives .
Physical Properties
*Estimated based on analogous syntheses.
Antimicrobial Activity
- AJ5a–j : Exhibit broad-spectrum activity (MIC: 6.25–50 µg/mL) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The 4-fluorophenyl group in AJ5d enhances potency compared to the target compound’s 4-methylphenyl group .
- Compound 6a–o: Thioxothiazolidinone derivatives show moderate antifungal activity (C. albicans), suggesting the acetamide-quinazolinone scaffold’s versatility .
Therapeutic Potential
- Sulfamoyl Derivatives (CAS 477329-16-1) : The sulfamoyl group may confer diuretic or antiglaucoma properties, expanding therapeutic scope .
Key Research Findings
Substituent Impact : Chlorine and fluorine atoms on aryl groups enhance bioactivity and metabolic stability. For example, 4-fluorophenyl in AJ5a–j improves antimicrobial efficacy .
Synthetic Flexibility: Knoevenagel condensation and ZnCl₂-catalyzed reactions allow rapid diversification of the acetamide-quinazolinone core .
Structural-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring increase antimicrobial potency.
- Bulky substituents (e.g., 3,4-dichlorophenyl) may reduce solubility but enhance receptor binding .
Biological Activity
N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic compound with potential biological activity, particularly in the context of cancer treatment. The compound's structure includes a dichlorophenyl group and a quinazoline moiety, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on existing literature.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the Quinazoline Core : The quinazoline structure is often synthesized through cyclization reactions involving anthranilic acid derivatives and other reagents.
- Introduction of the Sulfanyl Group : This step generally involves the reaction of a suitable thiol with an electrophilic quinazoline derivative.
- Acetylation : The final step usually involves acetylation to yield the acetamide derivative.
The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound against various cancer cell lines. The compound exhibits significant cytotoxic effects through multiple mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. For instance, studies indicate that treatment with this compound leads to increased levels of cleaved caspases 3 and 9 in melanoma and pancreatic cancer cell lines .
- Inhibition of Cell Proliferation : It effectively inhibits cell proliferation by interfering with cell cycle progression. In vitro assays demonstrated that the compound arrests cells in the G1 phase, thereby reducing tumor growth rates .
- Autophagy Activation : In addition to apoptosis, autophagy has been identified as a significant mechanism through which this compound exerts its anticancer effects. Autophagy-related proteins are upregulated upon treatment, suggesting a dual mechanism of action .
Pharmacokinetics
Pharmacokinetic studies reveal favorable absorption and distribution characteristics for this compound. Key findings include:
- Bioavailability : The compound demonstrates good oral bioavailability in preclinical models.
- Metabolic Stability : It exhibits resistance to extensive metabolic degradation, leading to prolonged circulation time in vivo .
Case Studies
Several case studies have documented the effectiveness of this compound in vivo:
- Xenograft Models : In A375 melanoma xenograft models, administration of the compound resulted in a significant reduction in tumor volume compared to control groups .
- Combination Therapy : Preliminary findings suggest enhanced efficacy when used in combination with established chemotherapeutic agents, indicating a potential for synergistic effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step route. A common approach involves:
Quinazolinone Core Formation : Condensation of 4-methylphenyl-substituted anthranilic acid derivatives with carbonyl sources (e.g., urea or triphosgene) under acidic conditions to form the 3,4-dihydroquinazolin-4-one scaffold .
Thioether Linkage Introduction : Reaction of the quinazolinone intermediate with a thiol-containing reagent (e.g., thiourea or mercaptoacetic acid) in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl group.
Amide Coupling : Use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to conjugate the 3,4-dichlorophenylacetamide moiety to the quinazolinone-thioether intermediate. Purification via column chromatography or recrystallization is critical to isolate high-purity product .
Q. How should researchers characterize the crystallographic structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Grow crystals via slow evaporation in a solvent system (e.g., methylene chloride/hexane).
- Analyze unit cell parameters, hydrogen-bonding networks (e.g., N–H···O interactions), and dihedral angles between aromatic rings to confirm stereoelectronic properties.
- Compare experimental data with computational models (e.g., density functional theory) to validate structural accuracy .
Q. What in vitro assays are appropriate for initial evaluation of its bioactivity?
- Methodological Answer : Prioritize assays aligned with its structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), using cisplatin as a positive control. Include cytotoxicity testing on non-cancerous cells (e.g., HEK293) for selectivity .
- Anti-inflammatory Screening : COX-2 inhibition assays or LPS-induced TNF-α suppression in macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify:
- The 3,4-dichlorophenyl group (e.g., replace Cl with F, Br, or electron-donating groups).
- The 4-methylphenyl moiety on the quinazolinone ring (e.g., introduce bulkier substituents).
- Biological Testing : Correlate substituent changes with bioactivity using dose-response curves and computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II or COX-2 .
- Table : Example SAR Parameters
| Position Modified | Substituent Tested | Assay Outcome (IC₅₀) | Target Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| Quinazolinone C-3 | 4-CF₃-phenyl | 12.5 µM (COX-2) | -8.2 |
| Acetamide C-2 | Thioether → sulfone | Reduced cytotoxicity | -7.1 |
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to eliminate variability .
- Orthogonal Assays : Confirm antimicrobial activity via both microdilution and disk diffusion methods.
- Purity Verification : Use HPLC-MS to ensure ≥95% purity, as impurities (e.g., unreacted starting materials) can skew results .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME to assess logP, solubility, and CYP450 interactions.
- Metabolic Stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s MetaSite.
- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity risks .
Q. What reaction engineering approaches optimize yield in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can identify interactions between reaction time and EDC concentration .
- Continuous Flow Chemistry : Implement microreactors to enhance mixing and heat transfer during amide coupling steps, reducing side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
